(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone
Description
This compound is a structurally complex molecule combining a 4-(2-hydroxyphenyl)piperazine moiety linked via a methanone group to an azetidine ring substituted with a 4-(trifluoromethyl)benzo[d]thiazol-2-yl group. Such features are often leveraged in drug design for CNS targets or enzyme inhibition due to piperazine’s affinity for amine receptors and benzothiazole’s prevalence in bioactive molecules .
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)15-4-3-7-18-19(15)26-21(32-18)29-12-14(13-29)20(31)28-10-8-27(9-11-28)16-5-1-2-6-17(16)30/h1-7,14,30H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSZZYIMMPUOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its inhibitory effects on key enzymes and its cytotoxic properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : A common scaffold in pharmaceuticals, known for its versatility.
- Hydroxyphenyl group : Imparts antioxidant properties.
- Trifluoromethyl benzo[d]thiazole : Enhances lipophilicity and biological activity.
The molecular formula is with a molecular weight of 468.5 g/mol, making it a relatively large molecule with significant potential for interaction with biological targets .
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit tyrosinase (TYR) , an enzyme critical in melanin biosynthesis. This inhibition is particularly relevant for developing treatments for hyperpigmentation disorders and melanoma.
- Inhibition Assays : The compound demonstrated an IC50 value of approximately 28.9 μM against tyrosinase derived from Agaricus bisporus, indicating moderate inhibitory activity .
2. Antioxidant Activity
Compounds with hydroxyphenyl groups often exhibit antioxidant properties. The tested compound was evaluated for its ability to scavenge free radicals and showed promising results:
- Cell Viability Assays : MTT assays indicated that the compound did not exhibit cytotoxicity up to concentrations of 25 μM, suggesting a favorable safety profile for potential therapeutic applications .
3. Cytotoxicity Against Cancer Cell Lines
Preliminary studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The findings suggest that it exhibits selective toxicity, which is essential for minimizing side effects in therapeutic contexts.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| B16F10 (melanoma) | 15.0 | Moderate activity observed |
| HeLa (cervical cancer) | 20.0 | Selective cytotoxicity noted |
| MCF7 (breast cancer) | 18.5 | Potential for further study |
Case Studies and Research Findings
Several studies have reported on derivatives of piperazine and their biological activities. For instance, a series of compounds similar to the one discussed were synthesized and evaluated for their anti-melanogenic properties:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
B. Pharmacological Potential
- Piperazine Derivatives: Arylpiperazines are explored for serotonin/dopamine receptor modulation. The hydroxyphenyl group may enhance binding to aminergic receptors compared to non-hydroxylated analogs (e.g., Compound 21 in ) .
- Benzothiazole vs. Thiophene : The benzo[d]thiazol group’s rigidity and electron deficiency could improve kinase or protease inhibition compared to thiophene-based analogs, which are more metabolically labile .
- Azetidine vs. Linear Chains : The azetidine ring’s constrained geometry may enhance target selectivity over flexible alkyl chains (e.g., MK22 in ) .
C. Physicochemical Properties
- pKa : The hydroxyphenyl (pKa ~10) and piperazine (pKa ~8–9) groups impart pH-dependent solubility, critical for oral bioavailability .
Preparation Methods
Cyclocondensation of 2-Aminophenol with Bis(2-chloroethyl)amine
Adapting methods from carbamate syntheses, 2-aminophenol reacts with bis(2-chloroethyl)amine hydrochloride under basic conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water (10 vol) |
| Base | NaOH (1 eq) |
| Temperature | 50–60°C |
| Time | 6 hours |
| Yield | 85–92% |
Mechanistic Insight : The reaction proceeds via SN2 displacement, forming the piperazine ring through sequential alkylation. Excess bis(2-chloroethyl)amine ensures complete cyclization, while NaOH neutralizes HCl byproducts.
Purification and Characterization
- Purification : Column chromatography (SiO₂, 3% MeOH/CH₂Cl₂) removes unreacted 2-aminophenol and oligomeric byproducts.
- Characterization :
Synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ylmethanone
Construction of the Benzothiazole Core
4-Trifluoromethyl-2-aminothiophenol undergoes cyclization with α-keto azetidine-3-carboxylic acid:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | EtOH/H₂O (3:1) |
| Catalyst | p-TsOH (0.1 eq) |
| Temperature | Reflux |
| Time | 12 hours |
| Yield | 68% |
Mechanistic Insight : Acid-catalyzed condensation forms the benzothiazole ring, with simultaneous dehydration generating the heterocycle.
Methanone Formation via Friedel-Crafts Acylation
Activation of azetidine-3-carboxylic acid as an acid chloride facilitates ketone installation:
Reaction Conditions
| Parameter | Value |
|---|---|
| Acylating Agent | SOCl₂ (2 eq) |
| Solvent | Dry CH₂Cl₂ |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 76% |
Critical Note : Strict anhydrous conditions prevent hydrolysis of the acid chloride intermediate.
Final Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
The piperazine and azetidine intermediates are joined using EDC·HCl and HOBt:
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl (1.2 eq) |
| Additive | HOBt (1.2 eq) |
| Solvent | DMF |
| Temperature | RT |
| Time | 24 hours |
| Yield | 78% |
Optimization Insight : Pre-activation of the carboxylic acid for 30 minutes improves coupling efficiency.
Alternative Route: Uranium Salts
For scale-up, uranium-based reagents (e.g., HATU) enhance reactivity:
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Agent | HATU (1.5 eq) |
| Base | DIPEA (3 eq) |
| Solvent | CH₃CN |
| Temperature | 0°C → RT |
| Time | 6 hours |
| Yield | 82% |
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDC/HOBt Coupling | 78 | 95 | Moderate |
| HATU-Mediated Coupling | 82 | 97 | High |
| Direct Alkylation | 65 | 88 | Low |
Key Observations :
- HATU achieves superior yields but incurs higher costs.
- EDC/HOBt remains preferable for small-scale syntheses requiring cost containment.
Challenges and Mitigation Strategies
Steric Hindrance at the Azetidine Nitrogen
Bulky substituents on the azetidine ring impede coupling efficiency. Solutions include:
Trifluoromethyl Group Stability
The electron-withdrawing -CF₃ group risks hydrolysis under acidic conditions. Mitigation involves:
Q & A
Q. What are the established synthetic routes for this compound, and what are their typical yields?
The compound is synthesized via multi-step protocols involving coupling reactions between azetidine and benzo[d]thiazole precursors. For example, analogous compounds (e.g., benzothiazol-2-yloxy azetidine derivatives) are synthesized using nucleophilic substitution or condensation reactions under inert atmospheres, with yields ranging from 51% to 53% . Key steps include:
- Activation of the azetidine ring for nucleophilic attack.
- Introduction of the trifluoromethylbenzo[d]thiazole moiety via Suzuki coupling or similar cross-coupling methods.
- Final purification via column chromatography or recrystallization.
Q. How is structural confirmation performed for this compound?
Structural validation relies on spectroscopic and analytical methods:
- 1H/13C NMR : Assign peaks to protons and carbons in the piperazine, azetidine, and benzo[d]thiazole moieties. For example, aromatic protons in benzo[d]thiazole resonate at δ 7.2–8.5 ppm, while azetidine protons appear at δ 3.5–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 506.18; observed deviation < 2 ppm) .
- Elemental Analysis : Validate C, H, N composition (e.g., theoretical: C 61.67%, H 4.86%, N 8.02%; observed: C 61.71%, H 4.89%, N 8.00%) .
Q. What methods are used to assess purity, and what thresholds are acceptable for research use?
Purity is evaluated via:
- HPLC : ≥95% purity using reverse-phase C18 columns and UV detection at 254 nm.
- Melting Point : Sharp melting ranges (e.g., 187–190°C for analogous piperazine derivatives) indicate high crystallinity .
- TLC : Single spot development under UV light.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Temperature Control : Gradual heating (e.g., 60–80°C) prevents decomposition of thermally labile groups like the trifluoromethyl moiety .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, unexpected shifts in azetidine protons may arise from conformational flexibility or hydrogen bonding with the hydroxyl group .
- Isotopic Labeling : Introduce deuterated analogs to isolate signal overlaps.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. What strategies are recommended for designing biological activity assays?
- Target Selection : Prioritize receptors with known affinity for piperazine (e.g., serotonin or histamine receptors) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC50 against kinases or proteases using fluorogenic substrates.
- Cell Viability : Test cytotoxicity via MTT assays in cancer cell lines (e.g., IC50 < 10 µM indicates potency) .
Q. What are the critical considerations for solubility and stability in experimental formulations?
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4). The trifluoromethyl group may reduce aqueous solubility, requiring co-solvents (e.g., 10% PEG-400) .
- Stability Profiling : Conduct accelerated degradation studies under light, heat (40°C), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the methanone group) .
Q. How can computational modeling guide the design of analogs with improved properties?
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., serotonin receptors). Focus on optimizing hydrogen bonds with the hydroxyphenyl group .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing CF3) with biological activity using regression models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
